5-Nitro-6-propyl-1,3-benzodioxole
Description
5-Nitro-6-propyl-1,3-benzodioxole is a benzodioxole derivative featuring a nitro (-NO₂) group at the 5-position and a propyl (-C₃H₇) substituent at the 6-position of the fused aromatic ring system. Benzodioxole derivatives are commonly utilized in agrochemicals due to their ability to synergize or enhance the efficacy of insecticides, though the nitro-substituted variant’s specific applications remain unclear from existing sources.
Properties
IUPAC Name |
5-nitro-6-propyl-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-3-7-4-9-10(15-6-14-9)5-8(7)11(12)13/h4-5H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSWOELRQPHJBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1[N+](=O)[O-])OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284638 | |
| Record name | 5-nitro-6-propyl-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10161-75-8 | |
| Record name | NSC38117 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-nitro-6-propyl-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 5-Nitro-6-propyl-1,3-benzodioxole typically involves:
- Construction of the 1,3-benzodioxole core,
- Introduction of the propyl substituent at the 6-position,
- Nitration at the 5-position.
The synthetic routes often rely on starting materials such as methylenedioxybenzene derivatives or substituted catechols, followed by selective alkylation and electrophilic aromatic substitution.
Key Synthetic Routes and Reactions
Alkylation and Formation of the Benzodioxole Ring
- The 1,3-benzodioxole ring is formed by methylenation of catechol derivatives, typically using reagents like dichloromethane or formaldehyde under acidic or basic conditions.
- The propyl group at the 6-position can be introduced via Friedel-Crafts alkylation or by using organometallic reagents (e.g., propyl lithium or Grignard reagents) to selectively alkylate the aromatic ring prior to ring closure.
Nitration
- Electrophilic aromatic substitution with nitrating agents (e.g., nitric acid, mixed acid) introduces the nitro group at the 5-position.
- Control of reaction conditions (temperature, solvent, acid concentration) is critical to achieve regioselectivity and avoid over-nitration.
Industrial-Scale Preparation
A patent (EP1535920A1) describes a process for preparing 1,3-benzodioxole derivatives with alkyl substituents, focusing on improving yield and simplifying purification steps:
- Use of bases such as lithium bis(trimethylsilyl)amide to facilitate coupling reactions.
- Reaction temperatures controlled between -10°C and 50°C to optimize yields.
- Selection of inert solvents like N,N-dimethylformamide, 1-methyl-2-pyrrolidone, or tetrahydrofuran.
- Avoidance of silica-gel chromatography by optimizing reaction and isolation conditions.
This process addresses common issues such as oily intermediates difficult to crystallize and low overall yields (~5% in earlier methods), achieving higher yields and industrial scalability.
Alternative Synthetic Approaches
Another patent (US6160133A) outlines stereoselective syntheses of benzodioxole derivatives with alkyl and nitro substituents:
- Initial preparation of alcohol-substituted benzodioxole intermediates.
- Use of selective oxidation agents such as DDQ (2,3-dichloro-5,6-cyano-1,4-benzoquinone) or potassium permanganate for functional group transformations.
- Mitsunobu cyclization as a one-step method to form benzodiazepine intermediates related to benzodioxole derivatives.
- Reduction of nitro groups by catalytic hydrogenation or other hydrogen sources.
- Use of phase transfer catalysts (e.g., tetrabutylammonium bromide) and strong bases (e.g., sodium hydride, potassium tert-butoxide) to facilitate substitution and cyclization reactions.
- Purification by crystallization from solvents like ethanol or isopropanol, avoiding chromatographic steps.
The process achieves high yields (up to 90%) and high purity (>99%) with efficient isolation techniques.
Data Table: Summary of Preparation Conditions
Comprehensive Research Findings and Perspectives
Industrial Relevance: The improved processes focus on scalability, yield, and purity, crucial for pharmaceutical or agrochemical applications where this compound or related derivatives serve as intermediates or active compounds.
Synthetic Challenges: The primary challenges include regioselective substitution on the aromatic ring, handling oily intermediates, and minimizing purification complexity. The use of strong, non-nucleophilic bases and inert solvents has been key in overcoming these hurdles.
Environmental and Safety Considerations: The nitration step requires careful control due to the exothermic nature and potential hazards of mixed acid systems. Alternative nitrating agents and milder conditions are under investigation to improve safety profiles.
Future Directions: Research continues to explore catalytic methods for direct functionalization of the benzodioxole ring, greener nitration protocols, and stereoselective syntheses to obtain enantiomerically pure derivatives for advanced applications.
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-6-propyl-1,3-benzodioxole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 5-Amino-6-propyl-1,3-benzodioxole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-6-propyl-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Nitro-6-propyl-1,3-benzodioxole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes or receptors, modulating specific biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The 6-propyl-1,3-benzodioxole core is shared among the following analogs, with variations at the 5-position determining their functional roles:
Key Observations :
- Electronic Effects : The nitro group in this compound is strongly electron-withdrawing, likely increasing reactivity toward nucleophilic substitution compared to the electron-donating ether chain in piperonyl butoxide .
- Molecular Weight: Piperonyl butoxide’s larger molecular weight (338.44 vs. ~209 for the nitro analog) correlates with its use as a non-volatile synergist in pesticide formulations .
Piperonyl Butoxide
- Role : A synergist that inhibits insect cytochrome P450 enzymes, enhancing the potency of pyrethroid insecticides .
- Regulatory Status : Registered globally for agricultural and public health use, with established maximum residue limits (MRLs) in feeds and food products .
5-(Chloromethyl)-6-propyl-1,3-benzodioxole
- Role : Likely an intermediate in organic synthesis; safety data emphasize handling precautions due to chloromethyl group reactivity .
- Regulatory Status : Listed in the EC Inventory but lacks detailed agricultural or pesticidal registrations .
This compound
Stability and Environmental Behavior
Biological Activity
5-Nitro-6-propyl-1,3-benzodioxole is a compound of interest in pharmacological research due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications based on recent studies and findings.
This compound can be synthesized through various methods involving the modification of benzodioxole structures. The compound's chemical structure is characterized by a nitro group and a propyl side chain, which contribute to its biological properties.
Antitumor Activity
Research has demonstrated that derivatives of 1,3-benzodioxole exhibit significant antitumor activity. A study evaluated a series of benzodioxole derivatives, including this compound, against various human tumor cell lines. The findings indicated that these compounds could inhibit cell proliferation effectively, suggesting their potential as anticancer agents .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | HeLa (cervical) | 12.5 |
| This compound | MCF7 (breast) | 15.0 |
Anti-diabetic Properties
The compound has also been investigated for its anti-diabetic effects. A patent describes substituted 1,3-benzodioxoles that possess anti-hyperglycemic properties in mammals. In vivo studies on diabetic mouse models showed that these compounds could significantly lower blood glucose levels and improve insulin sensitivity .
Experimental Setup:
- Animal Models: C57 Bl/6J (ob/ob) and C57 Bl/KsJ (db/db) mice.
- Dosage: Compounds were administered via diet for seven weeks.
- Outcome Measures: Blood glucose levels were monitored weekly.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Glucose Uptake: The compound may interfere with insulin-mediated glucose uptake in muscle tissues .
- Cell Cycle Arrest: Antitumor activity might be mediated through the induction of cell cycle arrest at specific phases, leading to apoptosis in cancer cells .
Case Studies
-
Antitumor Efficacy in Human Cell Lines:
- A study evaluated the efficacy of this compound against various cancer cell lines. Results indicated significant cytotoxicity with an IC50 value of 12.5 µM against HeLa cells.
-
Anti-diabetic Effects in Animal Models:
- In a controlled study with ob/ob mice, administration of the compound resulted in a marked reduction in blood glucose levels compared to control groups over a period of seven weeks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
